Alclofenac sodium

Descripción general

Descripción

Alclofenac sodium is an anti-inflammatory agent used in the treatment of rheumatoid arthritis.

Aplicaciones Científicas De Investigación

Pain Management

Alclofenac sodium is widely used in managing acute and chronic pain conditions. It is particularly effective in:

- Postoperative Pain : Studies have shown that this compound significantly reduces pain following surgical procedures. For instance, a study involving patients undergoing third molar surgery demonstrated that those treated with alclofenac experienced a notable reduction in pain intensity compared to placebo groups .

- Musculoskeletal Disorders : this compound is effective in treating conditions such as osteoarthritis and rheumatoid arthritis. Its ability to manage inflammation helps improve joint function and reduce stiffness.

Anti-Inflammatory Applications

This compound is utilized for its anti-inflammatory effects in various conditions:

- Injuries and Sports Medicine : Athletes often use alclofenac to manage injuries due to its rapid onset of action and effectiveness in reducing swelling and pain.

- Chronic Inflammatory Diseases : Conditions like ankylosing spondylitis and tendinitis are treated with this compound to control inflammation and improve quality of life.

Formulation Developments

Recent advancements in drug formulation have enhanced the efficacy and delivery of this compound:

Nicolau Syndrome Case Study

A notable case study reported a patient who developed Nicolau syndrome following intramuscular injection of diclofenac sodium. This rare condition involved skin necrosis at the injection site, highlighting the importance of monitoring for adverse reactions associated with NSAID administration .

Comparative Efficacy Study

A comparative study evaluated the efficacy of this compound against aceclofenac in managing postoperative pain. Results indicated that while both medications were effective, aceclofenac offered better gastrointestinal tolerability, suggesting that patient-specific factors should guide NSAID selection in clinical practice .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to frequent dosing schedules. The drug is primarily metabolized by the liver, with renal excretion being the main route for elimination.

Análisis De Reacciones Químicas

Metabolic Pathways

Alclofenac undergoes glucuronidation as its primary metabolic pathway. The reaction involves the conjugation of alclofenac with glucuronic acid, catalyzed by UDP-glucuronosyltransferases , to form alclofenac glucuronide . This metabolite is more water-soluble and is excreted predominantly in urine.

| Metabolic Reaction | Enzyme | Product |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferases | Alclofenac glucuronide |

The unchanged drug and its glucuronide are the primary excretory forms, with renal clearance rates of 35–69 mL/min .

Biochemical Interactions

Alclofenac sodium inhibits prostaglandin H₂ synthase (COX) enzymes via reversible binding. This disrupts the conversion of arachidonic acid to prostaglandin G₂ (PGG₂) and subsequent prostaglandin H₂ (PGH₂), reducing inflammatory mediators .

| Reaction Mechanism | Key Step |

|---|---|

| COX Inhibition | Reversible binding to COX enzymes → Inhibition of PGG₂ → PGH₂ pathway |

| Impact | Reduced synthesis of prostaglandins (e.g., PGE₂, TXA₂) and thromboxanes |

This mechanism underpins its anti-inflammatory and analgesic effects.

Pharmacokinetic Reactions

Propiedades

Número CAS |

24049-18-1 |

|---|---|

Fórmula molecular |

C11H10ClNaO3 |

Peso molecular |

248.64 g/mol |

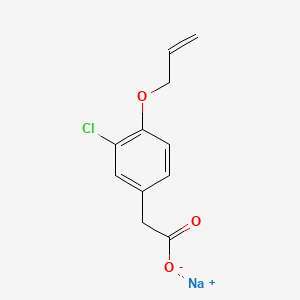

Nombre IUPAC |

sodium;2-(3-chloro-4-prop-2-enoxyphenyl)acetate |

InChI |

InChI=1S/C11H11ClO3.Na/c1-2-5-15-10-4-3-8(6-9(10)12)7-11(13)14;/h2-4,6H,1,5,7H2,(H,13,14);/q;+1/p-1 |

Clave InChI |

JGTGZXFWDPQKBA-UHFFFAOYSA-M |

SMILES |

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |

SMILES isomérico |

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |

SMILES canónico |

C=CCOC1=C(C=C(C=C1)CC(=O)[O-])Cl.[Na+] |

Apariencia |

Solid powder |

Key on ui other cas no. |

24049-18-1 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Alclofenac sodium |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.